Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazole ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiazole ring: This involves the reaction of α-haloketones with thiourea under basic conditions.
Coupling of the benzo[d][1,3]dioxole and thiazole moieties: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the piperazine ring: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in the active site of enzymes, while the thiazole ring can form hydrogen bonds with key amino acids. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate can be compared with other compounds containing benzo[d][1,3]dioxole or thiazole moieties:
Benzo[d][1,3]dioxole derivatives: These compounds are known for their anticancer and antimicrobial activities.
Thiazole derivatives: These compounds are often used as enzyme inhibitors and have various therapeutic applications.
Piperazine derivatives: These compounds are commonly used in pharmaceuticals for their ability to modulate receptor activity.
The uniqueness of this compound lies in its combination of these three moieties, which can result in synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
ethyl 4-[2-[2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-2-28-20(27)24-7-5-23(6-8-24)17(25)10-14-11-31-19(21-14)22-18(26)13-3-4-15-16(9-13)30-12-29-15/h3-4,9,11H,2,5-8,10,12H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOKFAKILKGJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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